2-Bromoethyl dihydrogen phosphate
Description
2-Bromoethyl dihydrogen phosphate is an organophosphorus compound characterized by a bromoethyl group (-CH₂CH₂Br) attached to a dihydrogen phosphate moiety (H₂PO₄⁻). This compound is of interest in synthetic chemistry due to its reactive bromine substituent, which enables nucleophilic substitution reactions, and its phosphate group, which contributes to solubility and hydrogen-bonding interactions.
Key structural features include:
- Bromoethyl group: Enhances electrophilicity, facilitating reactions such as alkylation or elimination.
- Dihydrogen phosphate: Provides acidity (pKa ~2.1 for H₂PO₄⁻) and participates in hydrogen bonding .
- Molecular interactions: Crystal structures of related compounds (e.g., 1-(2-bromoethyl)-1,4-diazoniabicyclo-octane bromide dihydrogen phosphate) reveal layered arrangements stabilized by N–H⋯O and O–H⋯Br hydrogen bonds .
Properties
Molecular Formula |
C2H6BrO4P |
|---|---|
Molecular Weight |
204.94 g/mol |
IUPAC Name |
2-bromoethyl dihydrogen phosphate |
InChI |
InChI=1S/C2H6BrO4P/c3-1-2-7-8(4,5)6/h1-2H2,(H2,4,5,6) |
InChI Key |
IAQNLUJLASSNLX-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromoethyl dihydrogen phosphate can be synthesized through the reaction of ethylene glycol with phosphorus oxybromide (POBr3) in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained around 0-5°C to control the exothermic nature of the reaction. The product is then purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction is carried out in large reactors with precise control over temperature and pressure. The use of automated systems for monitoring and adjusting reaction parameters helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromoethyl dihydrogen phosphate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form ethylene glycol and phosphoric acid.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, it can act as a precursor in the synthesis of other compounds that participate in such reactions.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, thiols.
Solvents: Water, ethanol, acetone.
Conditions: Reactions are generally carried out at room temperature or slightly elevated temperatures, depending on the reactivity of the nucleophile.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include ethylene glycol derivatives such as ethylene glycol monoamine phosphate or ethylene glycol monothiophosphate.
Hydrolysis Products: Ethylene glycol and phosphoric acid.
Scientific Research Applications
Chemistry: 2-Bromoethyl dihydrogen phosphate is used as a reagent in organic synthesis, particularly in the preparation of phosphorylated compounds. It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biochemical research, this compound is used to study phosphorylation processes and enzyme mechanisms. It can act as a substrate or inhibitor in enzymatic reactions involving phosphate transfer.
Industry: The compound finds applications in the production of flame retardants, plasticizers, and other industrial chemicals. Its ability to introduce phosphate groups into organic molecules makes it valuable in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-Bromoethyl dihydrogen phosphate involves its ability to act as a phosphorylating agent. It can transfer its phosphate group to other molecules, thereby modifying their chemical properties. This process is facilitated by the presence of the bromine atom, which makes the compound more reactive towards nucleophiles. The molecular targets and pathways involved in its action include enzymes that catalyze phosphorylation reactions, such as kinases and phosphatases.
Comparison with Similar Compounds
Methyl Dihydrogen Phosphate and Neopentyl Dihydrogen Phosphate
These compounds share the dihydrogen phosphate group but differ in alkyl substituents:
Key Insight : The bulky neopentyl group slows hydrolysis compared to methyl, while the bromoethyl group in this compound may promote nucleophilic substitution due to the Br leaving group.
2-Bromoethyl Dichlorophosphate (CAS 4167-02-6)
This compound replaces the dihydrogen phosphate group with dichlorophosphate (-PO₂Cl₂):
Key Insight : The dichlorophosphate derivative is more reactive in phosphorylation due to the chloride leaving groups, whereas the dihydrogen phosphate form may exhibit greater solubility in aqueous environments.
Diethyl 2-Bromoethylphosphonate
This phosphonate ester differs in oxidation state (P(III) vs. P(V) in phosphates) and substituents:
Key Insight : The dihydrogen phosphate form is more acidic and hydrophilic, making it suitable for applications requiring aqueous solubility, while phosphonates are more stable under basic conditions .
Complex Phosphate Esters (e.g., 2-Bromoethyl 3-Bromoneopentyl 2-Chloroethyl Phosphate)
Multi-substituted esters introduce steric and electronic effects:
| Property | Complex Ester (CAS 125997-20-8) | This compound |
|---|---|---|
| Substituents | Bromoethyl, bromoneopentyl, chloroethyl | Single bromoethyl group |
| Reactivity | High steric hindrance; multiple leaving groups | Simpler structure with focused reactivity. |
| Applications | Specialty polymers or flame retardants | Likely limited to niche synthetic roles. |
Key Insight : Complex esters are tailored for specific industrial uses, whereas this compound’s simplicity offers versatility in organic synthesis .
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